6-methyl-2-(4-pentoxyanilino)-1H-pyrimidin-4-one
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Overview
Description
The compound with the identifier “6-methyl-2-(4-pentoxyanilino)-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound “6-methyl-2-(4-pentoxyanilino)-1H-pyrimidin-4-one” involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of specialized reagents and controlled environments to ensure the desired chemical structure is achieved. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents, which provide step-by-step procedures for the preparation of this compound.
Industrial Production Methods: Industrial production methods for “this compound” involve scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the compound is produced efficiently and meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions: The compound “6-methyl-2-(4-pentoxyanilino)-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. These products are often characterized using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
The compound “6-methyl-2-(4-pentoxyanilino)-1H-pyrimidin-4-one” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is utilized for investigating biochemical pathways and interactions with biological molecules. In medicine, “this compound” is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “6-methyl-2-(4-pentoxyanilino)-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes and biochemical pathways. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “6-methyl-2-(4-pentoxyanilino)-1H-pyrimidin-4-one” can be identified based on their chemical structure and properties. These compounds may share similar functional groups or structural motifs, which can result in comparable chemical behavior and applications.
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. This compound may exhibit distinct reactivity, stability, and biological activity compared to other similar compounds, making it valuable for specific scientific and industrial applications.
Conclusion
The compound “this compound” is a significant chemical entity with diverse applications in scientific research and industry Its unique chemical structure and properties make it a valuable tool for studying chemical reactions, biochemical pathways, and developing new materials and therapeutic agents
Properties
IUPAC Name |
6-methyl-2-(4-pentoxyanilino)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-4-5-10-21-14-8-6-13(7-9-14)18-16-17-12(2)11-15(20)19-16/h6-9,11H,3-5,10H2,1-2H3,(H2,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMKRVVBRYRIHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC2=NC(=O)C=C(N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)NC2=NC(=O)C=C(N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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